
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide, also known as A-967079, is a selective and potent antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli including capsaicin, heat, and acid. TRPV1 is expressed in nociceptive neurons and plays a key role in pain sensation. A-967079 has been extensively studied for its potential therapeutic applications in pain management.
Scientific Research Applications
Chemoselective Acetylation for Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide by employing immobilized lipase highlights the importance of specific acylation reactions in synthesizing intermediates for antimalarial drugs. This process optimization, mechanism, and kinetics study by Magadum and Yadav (2018) underlines the relevance of enzymatic reactions in producing pharmaceutically relevant compounds (Magadum & Yadav, 2018).
Nucleophilic Aromatic Substitution in Synthesis
Photolysis and thermolysis of phenyl azide yielding various acetamidophenols and acetates, as reported by Takeuchi and Koyama (1982), demonstrate nucleophilic aromatic substitution reactions' role in synthesizing aromatic compounds, which might bear relevance to synthesizing structurally complex acetamides (Takeuchi & Koyama, 1982).
Enzymatic Degradation of Herbicides
Research on the metabolic pathways of chloroacetamide herbicides in liver microsomes by Coleman et al. (2000) points to the metabolic processes involved in detoxifying and degrading acetamide-based herbicides, suggesting potential environmental and toxicological applications for similar compounds (Coleman et al., 2000).
Anti-Inflammatory and Analgesic Activities
The synthesis and evaluation of 2-(substituted phenoxy)acetamide derivatives for their anticancer, anti-inflammatory, and analgesic activities, as explored by Rani et al. (2014), exemplify the potential pharmaceutical applications of acetamide derivatives in developing new therapeutic agents (Rani et al., 2014).
Environmental Biodegradation
The involvement of the cytochrome P450 system in the N-deethoxymethylation of acetochlor, as studied by Wang et al. (2015), highlights the biochemical mechanisms for degrading acetamide herbicides, indicating the role of enzymatic systems in environmental remediation (Wang et al., 2015).
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c21-17-7-3-4-8-19(17)25-14-20(24)22-13-18(16-9-12-26-15-16)23-10-5-1-2-6-11-23/h3-4,7-9,12,15,18H,1-2,5-6,10-11,13-14H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCDDPYEXBDOPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-pyrrol-1-ylphenyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2358003.png)
![N-[(2-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2358005.png)
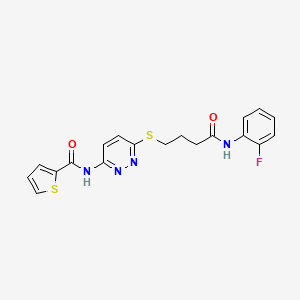

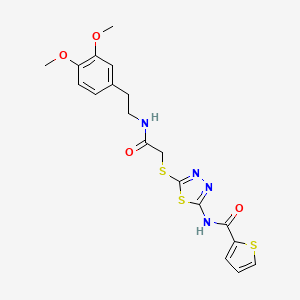
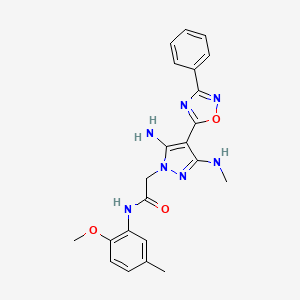


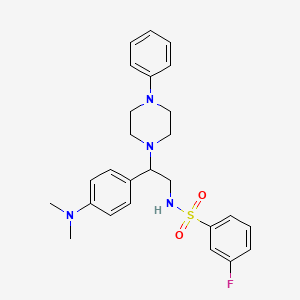

![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)
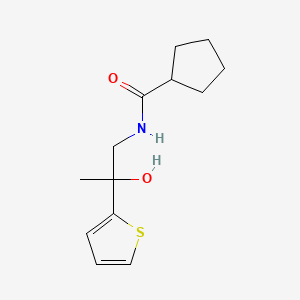
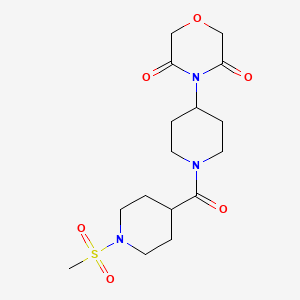
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)